molecular formula C13H16N4 B2467920 2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole CAS No. 2325919-48-8

2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole

Cat. No.: B2467920
CAS No.: 2325919-48-8
M. Wt: 228.299
InChI Key: SQZBLQAPQJHVBQ-UHFFFAOYSA-N
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Description

2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole is a heterocyclic compound that features both an indole and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole typically involves the formation of the triazole ring followed by its attachment to the indole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction . The reaction conditions may vary, but they generally require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like chromium trioxide, reducing agents like hydrogen, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or triazole rings .

Mechanism of Action

The mechanism of action of 2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The triazole moiety can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The indole ring can also participate in interactions with proteins and nucleic acids, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole apart is its unique combination of an indole and a triazole ring, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-10-7-11-5-3-4-6-12(11)17(10)8-13-15-14-9-16(13)2/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZBLQAPQJHVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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